Ethyl nitrate

Description

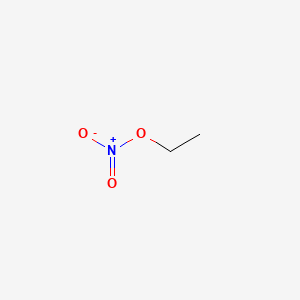

Structure

3D Structure

Properties

IUPAC Name |

ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3/c1-2-6-3(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNUEBSJWINEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3 | |

| Record name | ETHYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060806 | |

| Record name | Ethyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl nitrate appears as a clear colorless liquid with a pleasant odor. Prolonged exposure to fire or heat may cause vigorous decomposition and rupturing of the container. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with a pleasant odor; [HSDB] | |

| Record name | ETHYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

87.2 °C @ 762 mm Hg | |

| Record name | ETHYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

50 °F (NFPA, 2010), 50 °F (closed cup) | |

| Record name | ETHYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in alcohol and ether; insoluble in water, 1.3 G SOL IN 100 ML WATER @ 55 °C, Sol in water, miscible in ethanol and ethyl ether | |

| Record name | ETHYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1084 @ 20 °C/4 °C | |

| Record name | ETHYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.1 (Air= 1) | |

| Record name | ETHYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

64.0 [mmHg], 64.0 mm Hg @ 25 °C | |

| Record name | Ethyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

625-58-1 | |

| Record name | ETHYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL NITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1ZT886LR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94.6 °C | |

| Record name | ETHYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

ethyl nitrate chemical properties and uses

An In-depth Technical Guide to Ethyl Nitrate: Chemical Properties and Uses

Abstract

This compound (C₂H₅NO₃) is the ethyl ester of nitric acid, a compound of significant interest due to its applications in organic synthesis and as an energetic material. This document provides a comprehensive overview of the chemical and physical properties of this compound, its primary uses, and detailed experimental protocols for its synthesis and analysis. It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this versatile and hazardous compound.

Chemical and Physical Properties

This compound is a colorless, volatile liquid with a sweet, pleasant odor.[1][2][3] Its fundamental properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Nitric acid ethyl ester, Nitric ether | [2][3][4] |

| CAS Number | 625-58-1 | [1][4] |

| Molecular Formula | C₂H₅NO₃ | [1][3][4] |

| Molecular Weight | 91.07 g/mol | [2][4] |

| Appearance | Colorless liquid | [1][3] |

| Density | 1.1084 g/cm³ at 20 °C | [2][3] |

| Melting Point | -102 °C (-152 °F; 171 K) | [1][3] |

| Boiling Point | 87.5 °C (189.5 °F; 360.6 K) | [1][3] |

| Solubility | Insoluble in water; Soluble in alcohol and ether.[2][4][5] 1.3 g dissolves in 100 mL of water at 55 °C.[6][7] | |

| Vapor Pressure | 64.0 mmHg at 25 °C | [2][3] |

| Vapor Density | 3.1 (Air = 1) | [2][8] |

| Refractive Index | 1.3852 at 20 °C | [4][7] |

Table 2: Explosive and Safety Data

| Property | Value | Source(s) |

| Flash Point | 10 °C (50 °F) (closed cup) | [6][8] |

| Explosive Limits | 4.1–50% | [1] |

| Detonation Velocity | 6,010 m/s | [1][3] |

| Hazards | GHS01: Explosive.[1] A very dangerous fire hazard when exposed to heat or flame.[2][5] |

Uses and Applications

This compound's chemical properties make it useful in several fields:

-

Organic Synthesis : It is used as a nitrating agent for certain organic compounds.[1]

-

Intermediates : It serves as an intermediate in the preparation of some drugs, dyes, and perfumes.[1][5][9]

-

Propellant : It has been explored for use as a rocket propellant.[5][10]

-

Vasodilator : Like other organic nitrates such as nitroglycerin, it functions as a vasodilator.[1] This property is due to its ability to act as a nitric oxide (NO) donor, a key signaling molecule in vasodilation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H5NO3 | CID 12259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Buy this compound | 625-58-1 [smolecule.com]

- 5. This compound | 625-58-1 [chemicalbook.com]

- 6. scent.vn [scent.vn]

- 7. This compound CAS#: 625-58-1 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chembk.com [chembk.com]

ethyl nitrate synthesis methods

An In-depth Technical Guide to the Synthesis of Ethyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₂H₅NO₃) is the ethyl ester of nitric acid. It is a colorless, volatile liquid with a sweet odor.[1][2][3] This compound finds applications in organic synthesis as a nitrating agent and has been used as an intermediate in the preparation of certain drugs, dyes, and perfumes.[2][4] Akin to other organic nitrates like nitroglycerin, it also acts as a vasodilator.[2] This guide provides a detailed overview of the core synthesis methods for this compound, complete with experimental protocols, quantitative data comparison, and process diagrams to aid researchers in its safe and efficient preparation.

Caution: this compound is a sensitive explosive, susceptible to detonation from impact or high temperatures.[2] Its synthesis and handling require stringent safety precautions. Purification by distillation, in particular, carries a significant risk of explosion.[1][2]

Core Synthesis Methodologies

There are three primary methods for the synthesis of this compound:

-

Nitration of Ethanol: This is the most direct method, involving the esterification of ethanol with nitric acid. The reaction is typically catalyzed by sulfuric acid and includes the use of urea to mitigate the risk of explosion by decomposing nitrous acid.[1][2][5]

-

Nucleophilic Substitution with Silver Nitrate: This method involves the reaction of an ethyl halide (e.g., ethyl iodide or ethyl chloride) with silver nitrate.[1][2][5] The precipitation of the insoluble silver halide drives the reaction to completion.[1]

-

Reaction with Nitryl Fluoride: A less common but high-yield method involves bubbling gaseous nitryl fluoride through ethanol at low temperatures.[1][2][6]

Experimental Protocols

Method 1: Nitration of Ethanol

This protocol is adapted from established laboratory procedures.[7]

Objective: To synthesize this compound via the acid-catalyzed nitration of ethanol.

Reagents:

-

Absolute Ethanol (C₂H₅OH)

-

Concentrated Nitric Acid (HNO₃, 65-70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 96%)

-

Urea (CH₄N₂O)

-

Granular Calcium Chloride (CaCl₂) (for drying)

-

Sodium Bicarbonate (NaHCO₃) or Ammonia (NH₃) solution (for neutralization)

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 300 ml of concentrated sulfuric acid to 260 ml of 65% nitric acid with constant stirring. Add 5-6 grams of urea to this mixed acid to prevent oxidation and the formation of nitrous acid.[8] Cool the mixture to below 10°C.[8]

-

Preparation of Ethanol Mixture: In a separate beaker, cool 160 ml of absolute ethanol in an ice bath and slowly add 16 ml of concentrated sulfuric acid while stirring.

-

Reaction: Slowly add the cold ethanol mixture dropwise to the nitrating mixture. The temperature of the reaction must be carefully maintained below 10°C.[8] Vigorous stirring is essential for a successful synthesis.

-

Separation: After the addition is complete, let the mixture stand for about 15 minutes. The crude this compound will separate as an upper layer.[7] Transfer the mixture to a separatory funnel and drain the lower acid layer.

-

Washing and Neutralization: Wash the crude this compound layer with cold water, followed by a dilute solution of sodium bicarbonate or ammonia to neutralize any remaining acid.[7] Check the pH to ensure it is neutral.[7]

-

Drying: Dry the washed this compound over anhydrous calcium chloride.[7]

-

Purification (with extreme caution): Gentle distillation can be performed to obtain pure this compound, which has a boiling point of 87.5°C.[1] WARNING: Distillation of this compound is extremely hazardous and can lead to a violent explosion.[1][2]

A variation of this method involves the continuous nitration of ethanol with nitric acid vapor, which has been reported to achieve high yields by quickly removing the product from the reaction system.[8]

Method 2: Nucleophilic Substitution with Silver Nitrate

This protocol describes the synthesis of this compound from an ethyl halide.[1][5]

Objective: To synthesize this compound via the reaction of an ethyl halide with silver nitrate.

Reagents:

-

Ethyl Iodide (C₂H₅I) or Ethyl Bromide (C₂H₅Br)

-

Silver Nitrate (AgNO₃)

-

Ethanol (as solvent)

Procedure:

-

Reaction Setup: Dissolve silver nitrate in ethanol.

-

Addition of Ethyl Halide: Slowly add the ethyl halide to the silver nitrate solution. The reaction proceeds via a nucleophilic substitution where the nitrate ion replaces the halide.[5]

-

Precipitation: Silver iodide or silver bromide will precipitate out of the solution as a solid.[1]

-

Isolation: Filter the reaction mixture to remove the precipitated silver halide.

-

Purification: The this compound is present in the filtrate. The solvent can be removed, but concentrating pure this compound is hazardous due to its explosive nature.[1]

Method 3: Reaction with Nitryl Fluoride

This method offers a high yield but requires specialized reagents.[1][6]

Objective: To synthesize this compound using nitryl fluoride.

Reagents:

-

Ethanol (C₂H₅OH)

-

Nitryl Fluoride (NO₂F)

-

Potassium Fluoride (KF) (optional, used in some variations)

-

Acetonitrile (CH₃CN) (as solvent)

Procedure:

-

Reaction Setup: Cool ethanol in a suitable solvent like acetonitrile to a low temperature (between -30°C and -10°C).[1][6]

-

Introduction of Nitryl Fluoride: Bubble gaseous nitryl fluoride through the cold ethanol solution.[1][6]

-

Reaction: The nitryl fluoride reacts with ethanol to form this compound.

-

Workup: The specific workup procedure is not detailed in the available literature but would involve separating the this compound from the solvent and any byproducts.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods of this compound.

| Synthesis Method | Reactants | Reaction Conditions | Reported Yield | Reference |

| Nitration of Ethanol | Ethanol, Nitric Acid, Sulfuric Acid, Urea | Temperature controlled below 10°C | ~40g from 75g ethanol (Yield not explicitly calculated but implied) | |

| Continuous Nitration | Ethanol, Nitric Acid | Temperature: 40-60°C, continuous distillation | 92% | [8] |

| Reaction with Nitryl Fluoride | Ethanol, Nitryl Fluoride, Potassium Fluoride | Temperature: -30°C to -20°C in acetonitrile | 89.4% | [6] |

| Nucleophilic Substitution | Ethyl Halide, Silver Nitrate | Not specified | High yield (qualitative) | [1] |

Diagrams

Signaling Pathways and Experimental Workflows

Caption: Figure 1: Synthesis Pathways of this compound

Caption: Figure 2: General Experimental Workflow for this compound Synthesis

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C2H5NO3 | CID 12259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 625-58-1 [chemicalbook.com]

- 5. Buy this compound | 625-58-1 [smolecule.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Sciencemadness Discussion Board - Ethylnitrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. CN102531909B - Method for preparing this compound by continuously nitrifying nitric acid steam - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Formula of Ethyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of ethyl nitrate (C₂H₅NO₃). The document includes a summary of its structural features, spectroscopic data, and detailed experimental protocols for its synthesis and analysis, tailored for a scientific audience.

Molecular Formula and Physicochemical Properties

This compound is the ethyl ester of nitric acid.[1][2] Its fundamental chemical and physical characteristics are summarized below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₅NO₃ | [2] |

| Molecular Weight | 91.07 g/mol | [1] |

| CAS Number | 625-58-1 | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Pleasant, sweet | [1] |

| Density | 1.1084 g/cm³ at 20 °C | [1] |

| Melting Point | -102 °C (171 K) | [2] |

| Boiling Point | 87.5 °C (360.6 K) | [2] |

| Flash Point | -37 °C (-34 °F) | [2] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [1] |

| Vapor Density | 3.1 (Air = 1) | [1] |

| SMILES | CCO--INVALID-LINK--[O-] | [1] |

| InChI Key | IDNUEBSJWINEMI-UHFFFAOYSA-N | [1] |

Molecular Structure and Conformational Analysis

A key study confirmed the existence of two stable rotational isomers (rotamers) in the gas phase, which arise from rotation around the C-O single bond.[3] These are designated as the trans and gauche conformers.

-

Trans Conformer : In the more stable trans form, all the heavy atoms (C-C-O-N) lie in a single plane. This planar arrangement is the lowest energy conformation.

-

Gauche Conformer : The gauche form is less stable and is formed by a rotation of approximately 95° about the C-O bond. This rotation moves the methyl group out of the plane of the nitrate group.[3] In this conformer, the C-O-N bond angle is observed to open by approximately 3° compared to the trans form, suggesting significant non-bonded steric interaction between the methyl and nitro groups.[3]

-

Energy Difference : The gauche form is less stable than the trans form by approximately 143 ± 70 cm⁻¹.[3]

An experimental value for the C-O-N bond angle has been reported as 118.0°.[4]

Caption: Molecular structure of the trans conformer of this compound.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for the identification and structural confirmation of this compound. The following sections detail the expected data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is relatively simple and characteristic of an ethyl group attached to an electronegative moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J) | Reference(s) |

| ¹H | -O-CH₂ -CH₃ | Quartet | ~ 4.5 - 4.7 | ~ 7 Hz | [5] |

| ¹H | -O-CH₂-CH₃ | Triplet | ~ 1.4 - 1.6 | ~ 7 Hz | [5] |

| ¹³C | -O-CH₂ -CH₃ | - | ~ 70 - 75 | - | [6][7] |

| ¹³C | -O-CH₂-CH₃ | - | ~ 14 - 16 | - | [6][7] |

-

¹H NMR : The methylene (-CH₂) protons are deshielded by the adjacent electronegative nitrate group, appearing as a quartet downfield. The methyl (-CH₃) protons appear as a triplet further upfield.

-

¹³C NMR : The methylene carbon, being directly attached to the oxygen of the nitrate group, is significantly deshielded and appears at a higher chemical shift compared to the terminal methyl carbon.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions from the nitrate group, along with characteristic vibrations of the ethyl group.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |

| ~ 2980 - 2850 | Medium | C-H stretching (asymmetric and symmetric) | [8] |

| ~ 1660 - 1625 | Strong | NO₂ asymmetric stretching (ν_as) | [9] |

| ~ 1285 - 1270 | Strong | NO₂ symmetric stretching (ν_s) | [9] |

| ~ 1030 - 1000 | Strong | C-O stretching (ν_C-O) | [8] |

| ~ 870 - 840 | Strong | O-N stretching (ν_O-N) | [9] |

The two strong bands for the NO₂ asymmetric and symmetric stretches are highly characteristic of the nitrate ester functional group and are key to its identification via IR spectroscopy.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the laboratory synthesis of this compound is the nitration of ethanol using a mixed acid solution, with urea added to prevent the formation of unstable and explosive nitrous acid byproducts.[2]

Caption: A generalized workflow for the laboratory synthesis of this compound.

Detailed Methodology:

-

Preparation of Nitrating Mixture : A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding the sulfuric acid to the nitric acid while cooling in an ice bath. A small amount of urea is added to the mixture.

-

Reaction : Ethanol is added dropwise to the cold, stirred nitrating mixture. The temperature must be carefully controlled and maintained at a low temperature (typically <10 °C) to prevent runaway reactions and the formation of byproducts.

-

Quenching and Separation : Once the addition is complete, the reaction mixture is allowed to stir for a short period before being poured into ice-cold water. The mixture is then transferred to a separatory funnel. The denser layer of crude this compound is separated from the aqueous acid layer.

-

Washing and Neutralization : The crude this compound is washed sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize residual acid), and finally with water again.

-

Drying and Isolation : The washed this compound is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate or calcium chloride. The dried product is then isolated by filtration.

-

Purification (Caution) : Further purification by distillation is possible but carries a severe risk of explosion and should only be performed with extreme caution, appropriate safety shielding, and preferably under vacuum to lower the boiling point.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a standard method for the identification and quantification of this compound, particularly in complex mixtures such as atmospheric or biological samples.[1] A capillary column suitable for volatile organic compounds is used for separation, followed by mass spectrometry for detection. The mass spectrum of this compound will show a characteristic fragmentation pattern that allows for unambiguous identification.

-

Microwave Spectroscopy : As discussed in Section 2.0, microwave spectroscopy is a powerful tool for detailed structural analysis of this compound in the gas phase. The experimental protocol involves introducing gaseous this compound into a high-vacuum chamber within the spectrometer. The rotational transitions induced by microwave radiation are measured with high precision, allowing for the determination of rotational constants, from which structural parameters like bond angles and conformer geometries can be derived.[3]

Safety and Handling

This compound is a volatile, highly flammable, and shock-sensitive explosive.[2] It is also a vasodilator and can cause headaches upon inhalation or skin contact. All manipulations should be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (gloves, safety glasses). It should be stored in small quantities at reduced temperatures and away from heat, sparks, and reducing agents.

References

- 1. This compound | C2H5NO3 | CID 12259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. MICROWAVE SPECTRUM AND ROTATIONAL ISOMERISM OF ETHYL FORMATE. | Semantic Scholar [semanticscholar.org]

- 4. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]

- 5. compoundchem.com [compoundchem.com]

- 6. compoundchem.com [compoundchem.com]

- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. personal.utdallas.edu [personal.utdallas.edu]

A Comprehensive Technical Guide to the Physical Properties of Ethyl Nitrate Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of ethyl nitrate (C₂H₅NO₃), a colorless, volatile, and explosive liquid. The information presented herein is intended for use by professionals in research, scientific, and drug development fields. This document summarizes key quantitative data in tabular format for ease of comparison and details the experimental protocols for the determination of these properties.

Core Physical Properties

This compound is the ethyl ester of nitric acid and is utilized in organic synthesis as a nitrating agent and as an intermediate in the production of various pharmaceuticals, dyes, and perfumes.[1] A thorough understanding of its physical characteristics is paramount for its safe handling, application, and the development of new synthetic routes.

Summary of Quantitative Data

The physical properties of this compound have been characterized by multiple sources. The following tables provide a consolidated summary of these values.

Table 1: General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅NO₃ | [2] |

| Molar Mass | 91.07 g/mol | [3][2] |

| Appearance | Colorless liquid | [4] |

| Odor | Sweet, pleasant | [4] |

| Melting Point | -102 °C (-152 °F; 171 K) | |

| -94.6 °C | [4][5] | |

| -112 °C | [6] | |

| Boiling Point | 87.5 °C (189.5 °F; 360.6 K) | |

| 87.2 °C @ 762 mmHg | [4][5] | |

| 88.7 °C | [6] | |

| Flash Point | 10 °C (50 °F) | [5][7] |

Table 2: Density and Refractive Index

| Property | Value | Condition | Source(s) |

| Density | 1.10 g/cm³ | Standard State | |

| 1.1084 g/cm³ | 20 °C | [7] | |

| 1.11 g/cm³ | Not Specified | [3][6] | |

| Refractive Index | 1.3852 | 20 °C | [2][4][7] |

| 1.388 | Not Specified | [6] |

Table 3: Vapor Pressure and Solubility

| Property | Value | Condition | Source(s) |

| Vapor Pressure | 64.0 mmHg | 25 °C | [3][4] |

| 75.2 mmHg | 25 °C (Predicted) | [6] | |

| Solubility in Water | Soluble | Not Specified | |

| Slightly soluble | Not Specified | ||

| Insoluble | Not Specified | [2][4][7] | |

| 1.3 ml in 100 ml | 55 °C | [7] | |

| Solubility in other solvents | Miscible with diethyl ether, ethanol | Not Specified | [3][2][7] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a volatile liquid like this compound.

Density Determination using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a specific, known volume.[8][9][10]

Methodology:

-

Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m₁).[10]

-

Sample Filling: The pycnometer is filled with this compound. A ground-glass stopper with a capillary hole is inserted, ensuring any excess liquid is expelled, and there are no air bubbles.[10]

-

Temperature Equilibration: The filled pycnometer is placed in a thermostatic bath at a specified temperature (e.g., 20°C) until thermal equilibrium is reached.[10]

-

Mass Measurement: The outside of the pycnometer is carefully dried, and its total mass is measured (m₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Boiling Point Determination by the Siwoloboff Method

For small sample volumes, the Siwoloboff method provides an accurate determination of the boiling point.[2][5][11]

Methodology:

-

Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end downwards.[2][5]

-

Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[5] This assembly is then immersed in a heating bath, such as a Thiele tube filled with a suitable oil.[6]

-

Heating: The heating bath is heated gently and steadily. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands.[5][12]

-

Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.[2][12]

-

Boiling Point Determination: As the apparatus cools, the stream of bubbles will slow and then stop. The temperature at which the liquid is drawn up into the capillary tube is recorded as the boiling point.[5][12]

Melting Point Determination

Given this compound's very low melting point (-102 °C), a specialized low-temperature melting point apparatus or a cryostat would be required. The general principle using a capillary method is as follows.[13]

Methodology:

-

Sample Preparation: A small amount of solidified this compound is introduced into a capillary tube, which is then sealed.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus with a suitable cooling system.

-

Cooling and Heating: The sample is cooled until completely frozen. Then, the temperature is raised slowly at a controlled rate (e.g., 1-2 °C per minute).[3]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Vapor Pressure Measurement using an Isoteniscope

An isoteniscope is used to measure the vapor pressure of a liquid at different temperatures.[7][14][15]

Methodology:

-

Sample Introduction: The bulb of the isoteniscope is filled approximately two-thirds full with this compound.[7]

-

Degassing: The sample is degassed to remove any dissolved air. This is typically achieved by boiling the liquid under reduced pressure and allowing the vapor to flush out the non-condensable gases.[7]

-

Equilibration: The isoteniscope is placed in a constant temperature bath and connected to a manometer and a pressure control system. The system is allowed to reach thermal and pressure equilibrium.[14]

-

Pressure Measurement: The external pressure is adjusted so that the liquid levels in the U-tube of the isoteniscope are equal. At this point, the external pressure equals the vapor pressure of the sample at that temperature. This pressure is read from the manometer.[14][15]

-

Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Solubility and Miscibility Determination

The solubility of this compound in water and its miscibility with other organic solvents can be determined by direct observation.[16][17]

Methodology:

-

Preparation: A specific volume of this compound is added to a specific volume of the solvent (e.g., water, ethanol, diethyl ether) in a sealed container at a controlled temperature.

-

Mixing: The mixture is agitated thoroughly to ensure sufficient interaction between the two liquids.

-

Observation: The mixture is allowed to stand and is then visually inspected.

-

Miscible: If the resulting mixture is a single, clear, homogeneous phase, the liquids are miscible.[16]

-

Immiscible: If two distinct layers form, the liquids are immiscible.[16]

-

Partially Soluble: If there is a limit to how much this compound will dissolve in the solvent, this can be quantified by careful titration until a persistent second phase appears.

-

Refractive Index Measurement with an Abbe Refractometer

The refractive index, a measure of how light bends as it passes through the liquid, is determined using an Abbe refractometer.[4][18][19]

Methodology:

-

Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water.[18]

-

Sample Application: A few drops of this compound are placed on the clean, dry surface of the measuring prism.[20]

-

Measurement: The prism is closed, and the instrument's light source is activated. The user looks through the eyepiece and adjusts the controls to bring a distinct light/dark boundary into focus and align it with the crosshairs.[20][21]

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded, as refractive index is temperature-dependent.[4][18]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of a liquid chemical such as this compound.

Caption: Logical workflow for determining the physical properties of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. hj.hi.is [hj.hi.is]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. westlab.com [westlab.com]

- 14. tccc.iesl.forth.gr [tccc.iesl.forth.gr]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. Solvent Miscibility Table [sigmaaldrich.com]

- 17. Miscibility - Wikipedia [en.wikipedia.org]

- 18. hinotek.com [hinotek.com]

- 19. mt.com [mt.com]

- 20. chem.ucla.edu [chem.ucla.edu]

- 21. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

An In-Depth Technical Guide to Ethyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl nitrate, a chemical compound with applications in organic synthesis and historical use as a vasodilator. This document details its chemical identifiers, physical and chemical properties, and outlines common experimental protocols for its synthesis, while emphasizing the associated safety considerations.

Chemical Identifiers

This compound is systematically identified through a variety of chemical registry numbers and notations. These identifiers are crucial for unambiguous reference in research, manufacturing, and regulatory contexts. The primary identifier is its CAS number, 625-58-1.[1][2][3] Other significant identifiers are provided in the table below.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. These data are essential for laboratory handling, experimental design, and safety assessments.

| Property | Value |

| Molecular Formula | C2H5NO3 |

| Molecular Weight | 91.07 g/mol [4] |

| CAS Number | 625-58-1[1][2][5] |

| Melting Point | -102 °C (-152 °F; 171 K)[1] |

| Boiling Point | 87.5 °C (189.5 °F; 360.6 K)[1] |

| Density | 1.1084 g/cm³ at 20 °C[4] |

| Flash Point | 10 °C (50 °F)[2] |

| Vapor Density | 3.1 (Air = 1)[4] |

| Vapor Pressure | 64.0 mmHg at 20 °C[4] |

| Solubility in Water | Insoluble[4][6] |

| Solubility in Organic Solvents | Soluble in alcohol and ether[3][4] |

| Detonation Velocity | 6,010 m/s[1][5] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a potentially hazardous procedure due to the explosive nature of the compound and should only be attempted with appropriate safety measures in a controlled laboratory setting. Two common methods are described below.

Method 1: Nitration of Ethanol with a Mixed Acid

This method involves the reaction of ethanol with a mixture of concentrated nitric and sulfuric acids. The presence of urea is critical to decompose any nitrous acid that forms, which can otherwise lead to an explosion.[1][5]

-

Reactants:

-

Concentrated Nitric Acid (65%)

-

Concentrated Sulfuric Acid (96%)

-

Pure Ethyl Alcohol

-

Urea

-

-

Procedure Outline:

-

A nitrating mixture is prepared by slowly adding sulfuric acid to nitric acid with cooling.

-

A separate mixture of ethanol and sulfuric acid is prepared and cooled.

-

The ethanol mixture is added dropwise to the nitrating mixture while maintaining a low temperature (around 5-10 °C).[7]

-

After the addition is complete, the mixture is stirred for a short period.

-

The crude this compound separates and is then washed with cold water and a dilute ammonia or sodium carbonate solution to neutralize excess acid.[7]

-

The product is then dried over a drying agent such as calcium chloride.[7]

-

Method 2: Reaction of Ethyl Halide with Silver Nitrate

This method involves a nucleophilic substitution reaction between an ethyl halide (e.g., ethyl iodide) and silver nitrate.[1][5]

-

Reactants:

-

Ethyl Iodide (or other ethyl halide)

-

Silver Nitrate

-

Solvent (e.g., ethanol)

-

-

Procedure Outline:

-

Silver nitrate is dissolved in a suitable solvent.

-

Ethyl iodide is added to the silver nitrate solution.

-

The reaction mixture is typically heated to facilitate the reaction.

-

Silver iodide precipitates out of the solution.

-

The precipitated silver iodide is removed by filtration.

-

The this compound is then isolated from the filtrate.

-

Note on Purification: Purification of this compound by distillation is extremely hazardous and carries a significant risk of explosion, especially if performed at atmospheric pressure.[1][5]

Signaling Pathways and Experimental Workflows

While this compound itself is not typically involved in complex biological signaling pathways in the same manner as pharmaceuticals, its primary physiological effect as a vasodilator is analogous to that of nitroglycerin. This action is mediated by the release of nitric oxide (NO), a potent signaling molecule.

Safety and Handling

This compound is a highly flammable and explosive compound.[1] It is sensitive to shock, friction, and heat. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this substance. Work should be conducted in a well-ventilated fume hood, and the compound should be stored in a cool, dry, and well-ventilated area away from heat sources and incompatible materials. Due to its explosive nature, only small quantities should be handled at any given time.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ethyl_nitrate [chemeurope.com]

- 3. This compound | 625-58-1 [chemicalbook.com]

- 4. This compound | C2H5NO3 | CID 12259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Sciencemadness Discussion Board - Ethylnitrate - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Safety and Hazards of Ethyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. Ethyl nitrate is a hazardous substance that requires specialized knowledge and handling procedures. Always consult official safety data sheets (SDS) and relevant regulations before handling this chemical.

Executive Summary

This compound (C₂H₅NO₃) is a colorless, volatile liquid with a sweet, pleasant odor.[1][2] While it has applications in organic synthesis, including the preparation of drugs, perfumes, and dyes, and has been considered as a rocket propellant, its utility is overshadowed by its significant hazards.[3] this compound is a highly flammable liquid and a sensitive explosive, capable of detonation upon impact or exposure to high temperatures.[3][4] It is also a potent vasodilator and poses toxicological risks, primarily through inhalation and dermal absorption.[4] This guide provides a comprehensive overview of the safety and hazards associated with this compound, including its physicochemical properties, explosive and flammable characteristics, reactivity, and toxicological profile. Detailed experimental protocols for its synthesis and for standardized safety testing are also provided to inform risk assessment and safe handling practices.

Physicochemical and Safety Properties

A summary of the key physicochemical and safety properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various conditions and for designing appropriate safety protocols.

Table 1: Physicochemical and Safety Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₅NO₃ | [3] |

| Molecular Weight | 91.07 g/mol | [2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Pleasant, sweet | [1][2] |

| Boiling Point | 87.2 °C @ 762 mmHg | [2] |

| Melting Point | -94.6 °C | [2] |

| Density | 1.1084 g/cm³ @ 20 °C | [5] |

| Vapor Density | 3.1 (Air = 1) | [5] |

| Vapor Pressure | 64.0 mmHg @ 25 °C | [5] |

| Solubility | Insoluble in water; miscible with alcohol and ether. | [5] |

| Flash Point | 10 °C (50 °F) | [6] |

| Explosive Limits in Air | Lower: 4.0% by volume | [5] |

| Detonation Velocity | 6,010 m/s | [3][4] |

Explosive and Flammable Hazards

This compound is classified as an unstable explosive.[5] It is a dangerous fire and explosion hazard, readily capable of detonation or explosive decomposition at normal temperatures and pressures.[4][6]

Explosive Properties

This compound is a sensitive high explosive.[3][4] Prolonged exposure to fire or heat can cause vigorous decomposition and rupturing of containers.[2] It is sensitive to shock and may explode if struck.[3] Purification by distillation carries a serious risk of explosion.[3]

Table 2: Explosive Properties of this compound

| Property | Value | Reference(s) |

| Classification | Unstable Explosive | [5] |

| Detonation Velocity | 6,010 m/s | [3][4] |

| Impact Sensitivity | Data not available. For comparison, the liquid isomer l-ETN has a DH₅₀ of 0.74 ± 0.05 J. | [7] |

| Friction Sensitivity | Data not available. Liquids are often not tested for friction sensitivity due to their lubricating properties. The solid isomer ETN has a friction sensitivity of 38.1 ± 12.0 N. | [7][8] |

Flammable Properties

This compound is a highly flammable liquid with a low flash point.[6] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6]

Table 3: Flammable Properties of this compound

| Property | Value | Reference(s) |

| Flash Point | 10 °C (50 °F) | [6] |

| Lower Explosive Limit (LEL) | 4.0% by volume | [5] |

| Upper Explosive Limit (UEL) | Data not available | |

| Fire Fighting Measures | Use dry chemical, CO₂, or foam extinguishers. Water may be ineffective. | [4] |

| Combustion Products | Produces toxic oxides of nitrogen (NOx) during combustion. | [2][3] |

Reactivity and Incompatibility

This compound is a strong oxidizing agent.[6] It can react vigorously, and potentially detonate, when mixed with reducing agents, including hydrides, sulfides, and nitrides.[5] It is also incompatible with strong acids, powdered metals, and other materials as detailed in Table 4.

Table 4: Incompatible Materials with this compound

| Incompatible Material | Nature of Hazard | Reference(s) |

| Reducing Agents (e.g., hydrides, sulfides, nitrides) | Vigorous reaction, potential for detonation. | [5] |

| Strong Acids | Violent reactions. | [9] |

| Powdered Metals | Violent reactions. | [9] |

| Lewis Acids | Incompatible. | |

| Heat, Sparks, Open Flames, Shock, Friction | Initiation of fire or explosion. | [4] |

| Organic Materials | Can form explosive mixtures. | [10][11] |

Toxicological Profile

This compound is toxic and can be absorbed through inhalation and skin contact.[4] Exposure can lead to a range of acute and chronic health effects. A significant hazard is the induction of methemoglobinemia, which impairs the oxygen-carrying capacity of the blood.[4]

Table 5: Toxicological Data for this compound

| Endpoint | Route of Exposure | Species | Value | Reference(s) |

| LD50 (Lethal Dose, 50%) | Oral, Dermal | Not available | No data available | [5] |

| LC50 (Lethal Concentration, 50%) | Inhalation | Not available | No data available | [5] |

| Occupational Exposure Limits (OELs) | Inhalation | Human | No established limits (TLV-TWA, STEL). | [4] |

Note: Specific LD50 and LC50 values for this compound are not available in the cited literature. The absence of established OELs does not imply a lack of harm, and exposure should be minimized.

Health Effects

-

Acute Effects: Irritation of the skin, eyes, nose, and throat.[4] High levels of exposure can cause headache, fatigue, dizziness, nausea, vomiting, abdominal cramps, weakness, and a blue discoloration of the skin and lips (cyanosis) due to methemoglobinemia.[4] Severe exposure can lead to difficulty breathing, collapse, convulsions, and death.[4]

-

Chronic Effects: Repeated exposure may lead to personality changes such as depression, anxiety, or irritability.[4]

Experimental Protocols

Synthesis of this compound

Warning: The synthesis of this compound is extremely hazardous and should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures, including a blast shield.

Method 1: Nitration of Ethanol with a Mixed Acid

This protocol is adapted from a user-shared procedure and should be treated with extreme caution.

Materials:

-

Concentrated Nitric Acid (65%)

-

Concentrated Sulfuric Acid (96%)

-

Absolute Ethanol

-

Urea

-

Ice

-

Separatory Funnel

-

Beakers and Flasks

-

Stirring apparatus

-

Thermometer

-

Cooling bath

Procedure:

-

Prepare a nitrating mixture by slowly adding 300 ml of 96% H₂SO₄ to 260 ml of 65% HNO₃ with constant cooling and stirring.

-

Cool the nitrating mixture to 0 °C.

-

In a separate container, slowly add 16 ml of 96% H₂SO₄ to 160 ml of pure ethyl alcohol with cooling and stirring. Cool this mixture to 0 °C.

-

In a large beaker placed in a salted ice bath, pour the cold nitrating mixture.

-

Slowly add the cold ethanol mixture to the nitrating mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, transfer the mixture to a separatory funnel and allow the layers to separate for no more than 15 minutes.

-

Drain the lower acid layer.

-

Wash the crude this compound product with cold water, followed by a dilute ammonia or sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the product and dry it over a suitable drying agent like anhydrous calcium chloride.

-

Note: Distillation for further purification is extremely dangerous and can lead to an explosion.

BAM Fallhammer Impact Sensitivity Test (Adapted for Liquids)

This protocol is a general guideline based on the principles of the BAM Fallhammer test.[12][13]

Apparatus:

-

BAM Fallhammer apparatus with a set of drop weights (e.g., 1 kg, 5 kg, 10 kg).

-

Steel anvil and roller assembly for liquid samples.

-

Pipette for sample measurement (e.g., 40 mm³).

Procedure:

-

Ensure the apparatus is clean and in good working order.

-

Place the steel anvil and roller assembly on the base of the instrument.

-

Using a pipette, place a 40 mm³ sample of this compound into the sample holder.

-

Position the sample holder on the anvil.

-

Select a drop weight and a drop height based on the expected sensitivity of the material. For unknown materials, start with a low impact energy.

-

Raise the drop weight to the desired height and release it, allowing it to impact the sample.

-

Observe for any reaction, such as a flash, smoke, or audible report.

-

Conduct a series of trials at different drop heights to determine the height at which there is a 50% probability of initiation (H₅₀). The "up-and-down" or Bruceton method is commonly used for this determination.

-

The impact energy is calculated from the mass of the drop weight and the drop height.

BAM Friction Sensitivity Test

Note: As a liquid, this compound is generally not tested for friction sensitivity because its lubricating properties can give misleadingly insensitive results.[8][14] The following is a general protocol for the BAM friction test for context.[15][16]

Apparatus:

-

BAM friction apparatus with porcelain pegs and plates.

-

A set of weights to apply a defined load.

Procedure:

-

Place a fresh porcelain plate on the sliding carriage of the apparatus.

-

Apply a small, measured amount of the substance (for solids, typically around 10 mm³) to the porcelain plate.

-

Lower the porcelain peg onto the sample.

-

Apply a specific load to the peg using the weighted arm.

-

Start the motor, which moves the porcelain plate back and forth under the peg once.

-

Observe for any reaction (e.g., spark, flame, crackling sound).

-

The test is repeated six times at a given load. The result is considered positive if a reaction occurs in at least one of the six trials.

-

The limiting load, the lowest load at which a positive result is obtained, is determined.

Signaling Pathways and Decomposition

Vasodilation Signaling Pathway

Like other organic nitrates, this compound is a vasodilator.[17] This effect is mediated through the nitric oxide (NO) signaling pathway.[18][19][20] this compound acts as a pro-drug, releasing NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which ultimately causes vasodilation.[18]

Caption: Vasodilation signaling pathway of this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a critical aspect of its hazardous nature. The initial and primary step in its decomposition is the cleavage of the O-NO₂ bond.[21] This homolytic fission results in the formation of an ethoxy radical and nitrogen dioxide.[21] The ethoxy radical is unstable and rapidly decomposes further.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C2H5NO3 | CID 12259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. nj.gov [nj.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. icheme.org [icheme.org]

- 9. Appendix E: Incompatibility of Common Laboratory Chemicals [bohr.winthrop.edu]

- 10. ehs.utk.edu [ehs.utk.edu]

- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 12. fauske.com [fauske.com]

- 13. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]

- 14. osti.gov [osti.gov]

- 15. etusersgroup.org [etusersgroup.org]

- 16. utec-corp.com [utec-corp.com]

- 17. Organic nitrates: update on mechanisms underlying vasodilation, tolerance and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nitrates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Organic Nitrates: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

solubility of ethyl nitrate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl nitrate in water and various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in its handling, application, and environmental fate. Below are tabulated data summarizing its solubility in aqueous and organic media.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Henry's Law Constant (HScp) (M atm⁻¹) | Citation |

| 55 | 1.3 | - | [1][2][3] |

| 4.9 | - | 4.88 ± 0.13 | [4][5] |

| 20.0 | - | 2.03 ± 0.06 | [4][5] |

Note: Several sources describe this compound as "insoluble in water" at ambient temperature, which suggests limited solubility.[1][2][3][6][7][8] The Henry's Law constants indicate that this compound is expected to volatilize from water surfaces.[1][8]

Table 2: Solubility and Miscibility of this compound in Organic Solvents

| Solvent | Solubility/Miscibility | Citation |

| Ethanol | Miscible | [2][3][6][8][9] |

| Diethyl Ether | Miscible | [1][2][3][6][9] |

| n-Octanol | The octanol-water partition coefficient (Kow) was calculated from Henry's law constants, but specific solubility data is not provided. | [4][5] |

| Alcohol (general) | Soluble | [1][7] |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and verifying solubility data. The following section outlines a key protocol for determining the Henry's Law constant of this compound.

Determination of Henry's Law Constant

A recent study by Easterbrook et al. (2024) provides a detailed method for measuring the Henry's law solubility constants of this compound.[4][5]

Objective: To determine the temperature- and salinity-dependent Henry's law solubility constants for this compound in various solvents.

Apparatus:

-

Jacketed bubble column apparatus with temperature control.

-

Gas chromatograph (GC) for monitoring gas-phase concentrations.

-

Diffusion source for generating this compound-containing gas streams.

Procedure:

-

A known volume of the solvent (deionized water, synthetic sea salt solution, or n-octanol) is placed in the jacketed bubble column.

-

The temperature of the solvent is controlled by circulating a fluid through the jacket.

-

A gas stream containing a stable concentration of this compound, generated from a diffusion source, is bubbled through the solvent.

-

The concentration of this compound in the gas phase at the inlet and outlet of the bubble column is monitored over time using a gas chromatograph.

-

The system is allowed to reach a gas-liquid equilibrium.

-

The Henry's law constant (H) is calculated from the change in the gas-phase concentration of this compound over time, the gas flow rate, and the volume of the liquid.

-

The temperature dependence of the Henry's law solubility is determined by performing measurements at different temperatures and creating a van't Hoff plot.

Data Analysis: The relationship for gas-liquid equilibration and the temperature dependence of Henry's law solubility are used to determine the relevant constants.[4] The octanol-water partition coefficient (Kow) can be calculated from the determined Henry's law constants in water and n-octanol.[4][5]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general experimental workflow for determining the solubility of a compound like this compound in a given solvent.

Caption: General workflow for determining the solubility of a compound.

References

- 1. This compound | C2H5NO3 | CID 12259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 625-58-1 [smolecule.com]

- 3. scent.vn [scent.vn]

- 4. Measurement of Henry's law constants of this compound in deionized water, synthetic sea salt solutions, and n-octanol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Measurement of Henry's law constants of this compound in deionized water, synthetic sea salt solutions, and n-octanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 625-58-1 [m.chemicalbook.com]

- 7. This compound | 625-58-1 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

A Technical History of Ethyl Nitrate Synthesis: From Discovery to Modern Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitrate (C₂H₅NO₃), the ethyl ester of nitric acid, is a volatile and explosive liquid that has found applications ranging from organic synthesis to use as a nitrating agent and as an intermediate in the preparation of various pharmaceuticals, dyes, and perfumes.[1] Its history is intertwined with the development of organic chemistry in the 19th century, marked by early challenges in its isolation due to the presence of reactive impurities. This technical guide provides an in-depth exploration of the historical and modern methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers and professionals in the field.

The Dawn of this compound: Millon's Breakthrough

Investigations into the reaction of ethanol with nitric acid date back to the Middle Ages.[1] However, these early attempts predominantly produced ethyl nitrite, and the successful synthesis of pure this compound remained elusive. The primary obstacle was the presence of nitrous acid (HNO₂) impurities in the nitric acid, which led to uncontrolled, often explosive, reactions.[1][2]

The pivotal breakthrough came in 1843 from the French chemist Eugène Millon . He correctly identified nitrous acid as the destabilizing agent and ingeniously introduced urea to the reaction mixture.[1][2] Urea effectively decomposes nitrous acid, preventing the violent side reactions that had thwarted earlier efforts.[1][2] This innovation not only enabled the first successful synthesis of this compound but also established a critical safety principle for nitration reactions that persists to this day.

Key Synthesis Methodologies

The synthesis of this compound has evolved from Millon's initial discovery to include several distinct methods, each with its own set of advantages and challenges. The following sections detail the core historical and modern synthetic routes.

Nitration of Ethanol with Nitric Acid (Millon's Method and its Refinements)

This is the foundational and most direct method for this compound synthesis. It involves the esterification of ethanol with nitric acid, often with the aid of a dehydrating agent like sulfuric acid and the essential presence of a nitrous acid scavenger like urea.

Experimental Protocol (Modern Laboratory Scale):

-

Reagents:

-

Absolute Ethyl Alcohol (38 g)

-

Urea (6 g)

-

Concentrated Nitric Acid (d=1.4, 60 g), pre-boiled with 0.5 g of urea to remove dissolved nitrous oxides.

-

Additional Nitric Acid (100 g), pre-boiled with 1 g of urea.

-

Additional Absolute Ethyl Alcohol (75 g)

-

Granular Calcium Chloride (for drying)

-

-

Procedure:

-

To a distilling flask, add 38 g of absolute ethyl alcohol, 6 g of urea, and 60 g of the pre-treated concentrated nitric acid.[3]

-

Gently heat the mixture to initiate distillation.

-

After approximately one-third of the initial volume has distilled over, begin the slow, simultaneous addition of a mixture of 100 g of pre-treated nitric acid and 75 g of absolute ethyl alcohol from a dropping funnel.[3]

-

Continue the distillation until no more liquid passes over.[3]

-

Purification:

-

Transfer the distillate to a separatory funnel and wash it three times with water. For the first wash, use a double volume of water.[3]

-

Separate the this compound layer (denser layer) and dry it by allowing it to stand in contact with granular calcium chloride for several hours.[3]

-

Carefully distill the dried this compound. The pure product will boil at approximately 87°C.[3]

-

-

-

Yield: This method can produce approximately 40 g of this compound under these conditions.[3]

Logical Flow of Millon's Method Refinement

Caption: Experimental workflow for the laboratory synthesis of this compound via the nitration of ethanol.

Synthesis from Ethyl Halides and Silver Nitrate

A classic method for forming esters is the reaction of an alkyl halide with a silver salt of the corresponding acid. In this case, an ethyl halide (such as ethyl iodide or ethyl bromide) is reacted with silver nitrate. This reaction is a nucleophilic substitution where the nitrate ion replaces the halide.

General Reaction:

C₂H₅X + AgNO₃ → C₂H₅NO₃ + AgX (where X = I, Br, Cl)

While this method is frequently cited as a viable route for preparing this compound, detailed experimental protocols with specific quantitative yields for this particular product are not well-documented in modern literature. The reaction is known to proceed, but challenges in purification and the high cost of silver nitrate have made other methods more common. The primary utility of reacting alkyl halides with silver salts has historically been with silver nitrite to form nitroalkanes (the Victor Meyer reaction), which often produces alkyl nitrites as byproducts.

Experimental Protocol:

A detailed, reliable, and reproducible protocol with quantitative yield data for the synthesis of this compound from ethyl halides and silver nitrate could not be identified in the surveyed literature. General procedures involve heating the ethyl halide with silver nitrate in a suitable solvent, followed by filtration of the precipitated silver halide and purification of the resulting this compound. However, the risk of explosion during purification, particularly distillation, remains a significant hazard.[1]

Synthesis via Nitryl Fluoride

A more modern and highly efficient method involves the reaction of ethanol with nitryl fluoride (NO₂F). This reaction is typically carried out at low temperatures.

Experimental Protocol:

-

Reagents:

-

Ethanol

-

Gaseous Nitryl Fluoride (NO₂F)

-

Potassium Fluoride (as a catalyst)

-

Acetonitrile (as a solvent)

-

-

Procedure:

-

Yield: This method has been reported to achieve a high yield of 89.4% .[4]

Signaling Pathway of Nitryl Fluoride Synthesis

Caption: Key components and products in the synthesis of this compound using nitryl fluoride.

Continuous Nitration Processes

In an industrial context, continuous flow processes are often favored for safety and efficiency. A patented method describes the continuous nitration of nitric acid vapor to produce this compound. This approach offers better control over reaction parameters and reduces the residence time of the explosive product in the heated reaction zone, thereby enhancing safety.

General Protocol (from Patent CN102531909B):

-

Nitrating Agent Preparation: A solution of a protective agent (e.g., urea, dicyandiamide) in water is prepared, and nitric acid is slowly added.[5]

-

Reaction:

-

The nitrating agent is heated to 40-60°C.[5]

-

Ethanol and nitric acid are continuously added dropwise to the reactor.[5]

-